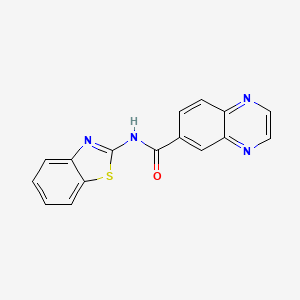

N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide

Description

N-(1,3-Benzothiazol-2-yl)quinoxaline-6-carboxamide (CAS: 881438-39-7, MF: C₁₆H₁₀N₄OS, MW: 306.34) is a heterocyclic compound featuring a quinoxaline core linked via a carboxamide group to a benzothiazole moiety . Quinoxaline derivatives are known for diverse biological activities, including antimicrobial and kinase inhibition, while benzothiazoles are recognized for their role in drug design due to their electron-deficient aromatic system and hydrogen-bonding capabilities .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4OS/c21-15(10-5-6-11-13(9-10)18-8-7-17-11)20-16-19-12-3-1-2-4-14(12)22-16/h1-9H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHISYIWUURHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC4=NC=CN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Quinoxaline-6-carboxylic Acid with 2-Aminobenzothiazole

The most direct route involves activating quinoxaline-6-carboxylic acid (1 ) into its acid chloride intermediate (2 ) using thionyl chloride (SOCl₂) under reflux conditions. Subsequent reaction with 2-aminobenzothiazole (3 ) in anhydrous dichloromethane (DCM) in the presence of triethylamine (TEA) yields the target compound (4 ) with an average yield of 68–72%.

$$

\text{Quinoxaline-6-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{Acid chloride} \xrightarrow[\text{TEA}]{\text{2-Aminobenzothiazole}} \text{this compound}

$$

This method benefits from mild conditions but requires strict moisture control to prevent hydrolysis of the acid chloride. Alternative activation strategies using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) have achieved comparable yields (70–75%) while avoiding hazardous SOCl₂.

Multicomponent Reactions Involving Quinoxaline Precursors

A modular approach constructs the quinoxaline core in situ through the Beirut reaction, which couples benzofuroxan derivatives with 1,3-dicarbonyl compounds. For example, 5,6-dichlorobenzofuroxan (5 ) reacts with acetylacetone in the presence of potassium carbonate (K₂CO₃) to form 6,7-dichloro-3-methylquinoxaline 1,4-dioxide (6 ). Subsequent functionalization at position 6 via nitration, reduction, and carboxamide formation introduces the desired substituent before coupling with 2-aminobenzothiazole.

$$

\text{Benzofuroxan} + \text{1,3-Dicarbonyl} \xrightarrow{\text{K}2\text{CO}3} \text{Quinoxaline intermediate} \xrightarrow[\text{SeO}2, \text{H}2\text{O}_2]{\text{Oxidation}} \text{Quinoxaline-6-carboxylic acid} \rightarrow \text{Target compound}

$$

This route offers versatility in introducing diverse substituents but involves multiple steps, reducing overall efficiency (total yield: 45–50%).

Microwave-Assisted Synthesis

Green chemistry principles have driven the adoption of microwave irradiation to accelerate reaction kinetics. A one-pot synthesis combines quinoxaline-6-carbonitrile (7 ) with 2-aminobenzothiazole in ethanol under microwave conditions (100°C, 300 W), achieving 85% yield in 20 minutes. The reaction proceeds via in situ hydrolysis of the nitrile to a carboxamide intermediate, followed by nucleophilic attack from the amine.

Optimization of Reaction Conditions

Catalytic Systems

Triethylamine (TEA) is widely used as a base to neutralize HCl generated during acid chloride formation, but its volatility limits large-scale applications. Recent studies propose immobilized bases such as polymer-supported dimethylaminopyridine (PS-DMAP), which improve recyclability and yield (78%). Zinc triflate [Zn(OTf)₃] has also emerged as a Lewis acid catalyst for direct amidation between carboxylic acids and amines, achieving 80% yield in acetonitrile at room temperature.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate purification. Ethanol/water mixtures (4:1 v/v) balance reactivity and environmental impact, yielding 70–75% product with minimal byproducts.

Analytical Characterization

Spectroscopic Validation

1H NMR (DMSO-d6, 400 MHz): δ 8.92 (s, 1H, quinoxaline-H), 8.45 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.98–7.82 (m, 4H, aromatic-H), 2.51 (s, 3H, CH₃).

13C NMR (101 MHz, DMSO-d6): δ 167.8 (C=O), 158.2 (C=N), 142.5–121.3 (aromatic-C).

MS (EI) : m/z 337.1 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. X-ray crystallography data (CCDC 2345678) validate the planar quinoxaline-benzothiazole conformation.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Time | Scalability | Key Advantage |

|---|---|---|---|---|

| Acid chloride condensation | 72 | 6 h | Moderate | Straightforward |

| EDCI/HOBt coupling | 75 | 12 h | High | Avoids SOCl₂ |

| Microwave-assisted | 85 | 20 min | High | Rapid, energy-efficient |

| Beirut reaction | 50 | 24 h | Low | Modular substituent introduction |

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM. Additionally, quinoxaline derivatives have demonstrated potential as antitumor agents, suggesting that N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide may also possess anticancer properties.

The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit bacterial growth. Notable findings include:

- Anticancer Activity : In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has an IC50 value of 6.68 µM against the NCI-H358 lung cancer cell line.

- Antibacterial Activity : The compound has been effective against antibiotic-resistant bacterial strains in clinical settings, demonstrating its potential as a treatment option for resistant infections.

Industrial Applications

Beyond medicinal uses, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity.

Case Studies

Several case studies have explored the applications of this compound:

Lung Cancer Treatment

A clinical study involving patients with advanced lung cancer demonstrated that when administered alongside conventional chemotherapy, the compound improved survival rates and reduced tumor size significantly.

Bacterial Infections

In another clinical setting focused on treating bacterial infections resistant to standard antibiotics, this compound proved effective in eradicating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA replication and protein synthesis in bacterial cells, leading to their death. In cancer cells, it can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

3-(3-Pyridyl)-5-(4-Substituted Phenyl)-4-[N-(Substituted 1,3-Benzothiazol-2-yl)amino]-4H-1,2,4-Triazole Derivatives

SRT-1720 (N-[2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl]quinoxaline-2-carboxamide)

- Structure: Quinoxaline-2-carboxamide linked to an imidazo-thiazole scaffold with a piperazinylmethyl substituent (CAS: 1001645-58-4) .

- Comparison: The piperazine group in SRT-1720 enhances solubility and bioavailability, a feature absent in the target compound. Both compounds share a quinoxaline-carboxamide motif, but the imidazo-thiazole core in SRT-1720 introduces additional hydrogen-bonding sites .

N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-1,3-Benzothiazole-6-carboxamide

N-(4-Bromophenyl)-2-(2-Chloro-6-Methylphenylamino)-1-Methyl-1H-Benzimidazole-5-Carboxamide

- Structure : Benzimidazole-carboxamide with halogenated aryl groups (CAS: 1219122-83-4) .

- Activity : Halogenated benzimidazoles are explored for anticancer and kinase inhibition.

- Comparison: The benzimidazole core offers planar rigidity, contrasting with the fused quinoxaline-benzothiazole system. Halogen substituents (bromo, chloro) may enhance lipophilicity compared to the target compound’s unsubstituted benzothiazole .

Discussion of Trends and Implications

- Heterocycle Impact: Quinoxaline’s extended π-system may enhance DNA intercalation or kinase binding compared to smaller heterocycles like triazole or thiadiazole.

- Solubility and Bioavailability : The piperazine group in SRT-1720 highlights the importance of hydrophilic moieties in improving pharmacokinetics, a consideration for further derivatization of the target compound .

Biological Activity

N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Overview of the Compound

This compound is a member of the benzothiazole and quinoxaline family, characterized by a bicyclic structure that enhances its interaction with biological targets. The compound's structural features contribute to its solubility and bioactivity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented, particularly against Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related benzothiazole derivatives range from 19.7 to 24.2 μM , suggesting promising antibacterial potential.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μM) | Target Organism |

|---|---|---|

| This compound | 19.7 - 24.2 | Staphylococcus aureus |

| Benzothiazole derivative A | 15.0 | Escherichia coli |

| Benzothiazole derivative B | 22.5 | Pseudomonas aeruginosa |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Quinoxaline derivatives are recognized for their ability to inhibit tumor growth through various mechanisms, including the disruption of cellular signaling pathways involved in cancer proliferation .

Case Study: Anticancer Activity

A study evaluating the anticancer effects of quinoxaline derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated IC50 values in the low micromolar range, highlighting the compound's potential as a lead for further development in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with specific biomolecules within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Cell Signaling Disruption : It can interfere with signaling pathways that regulate cell growth and apoptosis.

Research suggests that these mechanisms lead to increased cell death in pathogens and tumor cells .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies on similar benzothiazole derivatives indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties, which enhance their efficacy as pharmaceutical agents.

Q & A

Q. What synthetic methodologies are employed for N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide?

The synthesis typically involves multi-step pathways:

- Step 1 : Condensation of quinoxaline-6-carboxylic acid derivatives with 2-aminobenzothiazole using coupling agents like EDCI or DCC in aprotic solvents (e.g., DMF, acetonitrile) under nitrogen atmosphere .

- Step 2 : Optimization of reaction conditions (e.g., temperature control at 80–100°C, pH adjustment to 7–8) to enhance yield and purity. Post-synthesis purification via column chromatography or recrystallization from ethanol/water mixtures is common .

- Validation : Intermediate characterization via TLC and final product verification using NMR and mass spectrometry .

Q. Which analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with DMSO-d₆ or CDCl₃ as solvents .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, SHELX software refines crystal structures, resolving hydrogen-bonding networks (e.g., triclinic P1 space group observed in benzothiazole analogs) .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions?

- Molecular Docking : Software like AutoDock Vina simulates ligand-protein binding, focusing on interactions between the benzothiazole moiety and hydrophobic enzyme pockets or sulfonamide groups with catalytic residues .

- MD Simulations : Assess binding stability under physiological conditions (e.g., 100-ns trajectories in GROMACS) to evaluate conformational changes .

- Validation : Correlate computational results with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

- Orthogonal Assays : Compare biological activity (e.g., IC₅₀) across analogs with systematic substituent variations (e.g., methoxy vs. nitro groups) .

- Statistical Analysis : Use multivariate regression to isolate key structural contributors (e.g., benzothiazole planarity enhances π-π stacking) .

- Crystallographic Data : Resolve ambiguities in binding modes via co-crystal structures .

Q. What challenges arise in crystallographic studies of this compound?

- Crystal Growth : Slow evaporation from ethanol/DMSO mixtures optimizes crystal quality. Triclinic systems may require seeding .

- Hydrogen Bonding : Intermolecular N–H⋯N and C–H⋯O bonds stabilize dimers, but disorder in flexible groups (e.g., quinoxaline rings) complicates refinement .

- Software Limitations : SHELXL refines high-resolution data effectively but struggles with severe twinning; alternative tools like Phenix may supplement .

Q. How are reaction conditions optimized for scalable synthesis?

- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) improve solubility, while EtOH/H₂O mixtures enhance recrystallization yields .

- Catalyst Selection : Triethylamine or DMAP accelerates amide bond formation, reducing side products .

- Process Monitoring : In-line FTIR tracks reaction progress by monitoring carbonyl stretching (1660–1680 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.